molecular formula C20H17BrN4O3 B4340853 {4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B4340853
M. Wt: 441.3 g/mol
InChI Key: QSEYULBELMJUAO-UHFFFAOYSA-N
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Description

{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . The benzoyl group can be introduced through Friedel-Crafts acylation, and the tetrahydroquinoline moiety can be formed via Pictet-Spengler reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzoyl group can be modified through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted pyrazole derivatives.

Scientific Research Applications

{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and tetrahydroquinoline moieties can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar functional groups.

    3-nitro-1H-pyrazole: Another pyrazole derivative with a nitro group.

    1-benzoyl-1,2,3,4-tetrahydroquinoline: A compound with a similar tetrahydroquinoline moiety.

Uniqueness

{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its combination of functional groups and structural features. The presence of both bromine and nitro groups on the pyrazole ring, along with the benzoyl and tetrahydroquinoline moieties, provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

[4-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3/c21-17-13-23(22-19(17)25(27)28)12-14-7-9-16(10-8-14)20(26)24-11-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-10,13H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYULBELMJUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 5
{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

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